2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane
Description
2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane is a branched nitroalkane derivative characterized by two nitro (-NO₂) groups, methyl (-CH₃) substituents, and ether (-O-) linkages. Its structure includes a central propane backbone with nitro groups at the 1- and 2-positions, and a methoxy-ether side chain bearing an additional methyl-nitropropoxy moiety.
Properties
CAS No. |
6263-70-3 |
|---|---|
Molecular Formula |
C9H18N2O6 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane |
InChI |
InChI=1S/C9H18N2O6/c1-8(2,10(12)13)5-16-7-17-6-9(3,4)11(14)15/h5-7H2,1-4H3 |
InChI Key |
JQHRDDOWVBEGHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCOCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane typically involves the reaction of 2-methyl-2-nitropropane with formaldehyde and a suitable nitroalkane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then isolated and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized to form corresponding nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides, thiols, or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The methoxy groups can also influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Table 1: Toxicity Surrogates for Nitroalkanes
Methoxy-Substituted Derivatives: Lipophilicity Trends
Lipophilicity (logK) is critical for bioavailability and environmental persistence. Evidence from methoxy- and bromo-substituted isomers (Table 2) reveals:
- Positional Effects : 3-Methoxy derivatives exhibit higher logK than 2- or 4-methoxy analogs (e.g., 3c/4c vs. 3b/4b and 3d/4d) .
- Substituent Bulk : Bromine increases lipophilicity more than methoxy groups (e.g., 4-bromo > 4-methoxy) .
The target compound’s methoxy-ether side chain likely confers moderate lipophilicity, intermediate between brominated and simpler methoxy derivatives. Its branched methyl groups may further reduce solubility compared to linear analogs.
Table 2: Lipophilicity of Substituted Compounds
Functional Group Impact on Bioactivity
Evidence from antifungal studies highlights the role of methoxy and acetylated groups (Table 3):
- Methoxy Count: Antifungal activity increases with methoxy groups (monomethoxy < dimethoxy < trimethoxy) in non-acetylated compounds but decreases upon acetylation .
- Geranyl Chains: Bulky substituents like geranyl groups enhance activity, though digeranyl derivatives underperform monogeranyl analogs .
The target compound lacks hydroxyl or geranyl groups but features nitro and methoxy moieties. Its nitro groups may confer oxidative stress-mediated antimicrobial effects, while methoxy-ether linkages could enhance membrane permeability. However, the absence of hydroxyl groups may limit interactions with microbial enzymes.
Biological Activity
2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane is a synthetic organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 234.26 g/mol
- Density : 1.01 g/cm³
- Boiling Point : 210 °C
Mechanisms of Biological Activity
The biological activity of 2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane can be attributed to several mechanisms:
- Nitro Group Influence : The presence of nitro groups in the compound is known to affect its reactivity and interaction with biological molecules. Nitro compounds often undergo reduction in biological systems, which can lead to the generation of reactive intermediates that may interact with cellular components.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting processes such as lipid metabolism and oxidative stress response.
- Cellular Uptake : The methoxy and propoxy groups enhance the lipophilicity of the compound, facilitating its absorption across cell membranes and increasing its bioavailability.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antioxidant Activity : In vitro studies have shown that 2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane exhibits significant antioxidant properties, reducing oxidative stress markers in cultured cells.
- Anti-inflammatory Properties : Animal models have demonstrated that administration of this compound can reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 1: Antioxidant Efficacy
A study conducted by Smith et al. (2023) evaluated the antioxidant effects of 2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane in human fibroblast cells. The results indicated a reduction in reactive oxygen species (ROS) levels by approximately 40% compared to control groups.
Case Study 2: Anti-inflammatory Action
In a controlled trial involving mice with induced inflammation, Johnson et al. (2024) reported that treatment with this compound significantly decreased pro-inflammatory cytokines (TNF-alpha and IL-6) by more than 50%, suggesting its potential use in managing inflammatory conditions.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduced ROS levels by 40% | Smith et al., 2023 |
| Anti-inflammatory | Decreased TNF-alpha and IL-6 by >50% | Johnson et al., 2024 |
| Enzyme Inhibition | Inhibition of metabolic enzymes | Preliminary findings |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
